molecular formula C19H19N5O4S B3205506 4-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide CAS No. 1040647-71-9

4-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide

Cat. No. B3205506
CAS RN: 1040647-71-9
M. Wt: 413.5 g/mol
InChI Key: DAUBOUHJPRKGNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide, also known as compound X, is a synthetic compound that has gained attention in the scientific community for its potential use in various research applications.

Mechanism of Action

The mechanism of action of 4-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide X involves the inhibition of certain enzymes and pathways that are involved in cancer growth, inflammation, and neurodegeneration. Specifically, this compound X has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. Additionally, this compound X has been found to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators. Finally, this compound X has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound X have been extensively studied in vitro and in vivo. In cancer cells, this compound X has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In inflammatory cells, this compound X has been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. In neuronal cells, this compound X has been shown to protect against oxidative stress, reduce inflammation, and improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide X in lab experiments is its specificity for certain enzymes and pathways, which allows for targeted inhibition or activation. Additionally, this compound X has been found to have low toxicity in vitro and in vivo, making it a relatively safe this compound to work with. However, one limitation of using this compound X in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in certain assays.

Future Directions

There are several future directions for research on 4-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide X. One direction is to further investigate its potential use in cancer therapy, particularly in combination with other anticancer agents. Another direction is to explore its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Finally, there is potential for research on this compound X in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

Scientific Research Applications

Compound X has been found to have potential use in various research applications, including cancer research, inflammation research, and neurological research. In cancer research, 4-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide X has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. In inflammation research, this compound X has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. In neurological research, this compound X has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

properties

IUPAC Name

4-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)-N-(4-sulfamoylphenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O4S/c20-29(27,28)16-7-5-15(6-8-16)22-18(25)4-2-12-24-19(26)10-9-17(23-24)14-3-1-11-21-13-14/h1,3,5-11,13H,2,4,12H2,(H,22,25)(H2,20,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAUBOUHJPRKGNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide
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4-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide
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4-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide
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4-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide
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4-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide
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4-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide

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